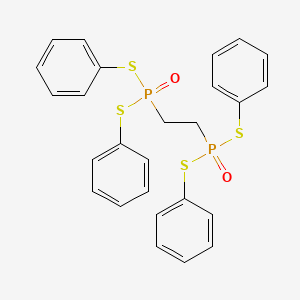

Ethane-1,2-diylbis(diphenylphosphane) disulfide

Description

Properties

CAS No. |

7615-76-1 |

|---|---|

Molecular Formula |

C26H24P2S2 |

Molecular Weight |

462.5 g/mol |

IUPAC Name |

2-diphenylphosphinothioylethyl-diphenyl-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C26H24P2S2/c29-27(23-13-5-1-6-14-23,24-15-7-2-8-16-24)21-22-28(30,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20H,21-22H2 |

InChI Key |

ZCRRZJNBRXYUKB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)SP(=O)(CCP(=O)(SC2=CC=CC=C2)SC3=CC=CC=C3)SC4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for 1,2 Bis Diphenylthiophosphinyl Ethane and Analogues

Direct Sulfurization Approaches

Direct sulfurization represents the most straightforward route to 1,2-bis(diphenylthiophosphinyl)ethane, starting from its trivalent phosphorus precursor, 1,2-bis(diphenylphosphino)ethane (B154495) (dppe). This approach involves the oxidation of the phosphorus centers to a pentavalent state by forming phosphorus-sulfur double bonds.

Oxidation of 1,2-Bis(diphenylphosphino)ethane Precursors

The oxidation of tertiary phosphines, such as 1,2-bis(diphenylphosphino)ethane (dppe), to their corresponding phosphine (B1218219) sulfides is a well-established and efficient reaction. wikipedia.org Dppe is a common bidentate ligand used extensively in coordination chemistry and as a precursor in various organic syntheses. chemeurope.comwikipedia.orgcommonorganicchemistry.com The direct reaction of dppe with elemental sulfur is a common method for the preparation of 1,2-bis(diphenylthiophosphinyl)ethane.

The reaction is typically carried out by treating a solution of dppe with elemental sulfur (S₈). The high nucleophilicity of the phosphorus atoms in dppe facilitates the attack on the S₈ ring, leading to the formation of the P=S bond. While the reaction can be slow at room temperature, it can be accelerated by heating. mdpi.com A convenient and rapid method, analogous to the synthesis of triphenylphosphine (B44618) sulfide (B99878), involves dissolving dppe in a suitable solvent like dichloromethane (B109758) and adding elemental sulfur. The reaction often proceeds quickly to give the desired product, which can then be isolated by filtration and washing. mdpi.com

The general reaction is as follows: (C₆H₅)₂PCH₂CH₂P(C₆H₅)₂ + 2/8 S₈ → (C₆H₅)₂P(S)CH₂CH₂P(S)(C₆H₅)₂

This method is advantageous due to the ready availability and low cost of elemental sulfur and the straightforward nature of the reaction. mdpi.com The resulting phosphine sulfides are generally air-stable solids, which makes their isolation and handling more convenient compared to their air-sensitive phosphine precursors. researchgate.netwikipedia.org

Stoichiometric and Catalytic Sulfur Transfer Reactions

Beyond direct reaction with elemental sulfur, stoichiometric sulfur transfer reagents can be employed for the synthesis of phosphine sulfides. Lawesson's reagent is a well-known thionating agent capable of converting phosphine oxides to phosphine sulfides. organic-chemistry.org This would involve a two-step process starting from dppe: first, oxidation to 1,2-bis(diphenylphosphinoyl)ethane using an oxidant like hydrogen peroxide wikipedia.org, followed by thionation with Lawesson's reagent.

The use of catalytic methods for sulfur transfer is an area of ongoing research. While phosphine-catalyzed carbon-sulfur bond formation has been developed mit.edu, direct catalytic sulfurization of phosphines is less common. However, the principles of catalytic oxidation can be applied. For instance, certain metal complexes can catalyze the oxidation of phosphines. nih.gov The development of efficient catalytic systems for the direct sulfurization of diphosphines like dppe remains a target for green chemistry, aiming to reduce waste and improve reaction efficiency. mdpi.com

Radical Addition Pathways to Thiophosphinyl-Containing Ethenes

Radical addition reactions provide an alternative and powerful route to form C-P and C-S bonds, allowing for the synthesis of thiophosphinyl-containing compounds, including analogues of 1,2-bis(diphenylthiophosphinyl)ethane. These methods often involve the generation of phosphorus-centered radicals which then add across carbon-carbon double or triple bonds.

Regio- and Stereoselective Functionalization of Unsaturated Systems

The radical addition of thiophosphinyl radicals to unsaturated systems like alkenes can be highly regio- and stereoselective. The regioselectivity of the addition is governed by the stability of the resulting carbon-centered radical intermediate. In the case of radical addition to 1-alkenes, the thiophosphinyl radical typically adds to the less substituted carbon of the double bond, leading to the formation of the more stable secondary radical. This results in an "anti-Markovnikov" addition product. researchgate.nethkust.edu.hk The steric hindrance at the alkene also plays a significant role in directing the regiochemical outcome. researchgate.net

Stereoselectivity, particularly diastereoselectivity, can be achieved in these radical additions. The conformation of the alkene and the presence of chiral auxiliaries on the reactants can influence the facial selectivity of the radical attack. nih.gov Studies on the radical addition of phosphonothioyl radicals to alkenes have demonstrated the potential for highly diastereoselective syntheses of new organophosphorus compounds. researchgate.net The stereochemical outcome can often be controlled by the choice of the P(V) radical precursor, allowing access to specific stereoisomers.

Mechanistic Considerations in Radical Thiophosphinylation Reactions

The mechanism of radical thiophosphinylation reactions follows the general pattern of radical chain reactions, which consists of initiation, propagation, and termination steps.

Initiation: The reaction is initiated by the generation of a phosphorus-centered radical. This can be achieved through the homolytic cleavage of a weak bond in a suitable precursor, often triggered by a radical initiator like azobisisobutyronitrile (AIBN) or by photolysis. For example, phosphonothioyl radicals can be generated from selenophosphorothioates via homolytic cleavage of the P-Se bond. researchgate.net

Termination: The radical chain is terminated when two radical species combine, effectively quenching the reaction.

Derivatization Strategies for Modified Thiophosphinyl Systems

1,2-Bis(diphenylthiophosphinyl)ethane and its analogues can serve as versatile starting materials for the synthesis of other modified organophosphorus compounds. Derivatization can occur at the sulfur atom, the phosphorus atom, or the ethylene (B1197577) bridge.

One notable strategy involves the synthesis of unsymmetric derivatives. For instance, a mixed P=O/P=S diphosphine derivative can be synthesized and subsequently converted to a bis(phosphine oxide) or reduced back to the diphosphine. It is also possible to synthesize unsymmetric systems where one phosphorus atom is a phosphine sulfide and the other is a phosphine, which can then undergo further reactions, such as oxidation.

Furthermore, phosphine sulfides themselves are considered protected analogues of tertiary phosphines due to their enhanced stability towards oxidation. researchgate.net They can be reduced back to the corresponding tertiary phosphine, making the thiophosphinyl group a useful protecting group in multi-step syntheses. The development of methods for the derivatization of phosphine sulfides, such as the catalytic arylation of the P=S group, could open up new avenues for creating novel organophosphorus compounds with tailored properties. nih.gov

Data Tables

Table 1: Common Reagents in the Synthesis of 1,2-Bis(diphenylthiophosphinyl)ethane and Analogues To view the table, click on the following button.

Show Table

| Reagent | Chemical Formula | Role in Synthesis |

| 1,2-Bis(diphenylphosphino)ethane (dppe) | (C₆H₅)₂PCH₂CH₂P(C₆H₅)₂ | Precursor |

| Elemental Sulfur | S₈ | Sulfurizing Agent |

| Hydrogen Peroxide | H₂O₂ | Oxidizing Agent |

| Lawesson's Reagent | C₁₄H₁₄O₂P₂S₄ | Thionating Agent |

| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | Radical Initiator |

| Tris(trimethylsilyl)silane | C₉H₂₈Si₄ | Hydrogen Donor |

| Dichloromethane | CH₂Cl₂ | Solvent |

Table 2: Key Reaction Types and Products To view the table, click on the following button.

Show Table

| Reaction Type | Starting Material(s) | Key Product(s) |

| Direct Sulfurization | 1,2-Bis(diphenylphosphino)ethane + S₈ | 1,2-Bis(diphenylthiophosphinyl)ethane |

| Thionation | 1,2-Bis(diphenylphosphinoyl)ethane + Lawesson's Reagent | 1,2-Bis(diphenylthiophosphinyl)ethane |

| Radical Addition | Thiophosphinyl Radical + Alkene | Thiophosphinyl-alkane |

Synthesis of Substituted 1,2-Bis(diphenylthiophosphinyl)ethane Analogues

The primary method for synthesizing 1,2-bis(diphenylthiophosphinyl)ethane involves the direct sulfurization of 1,2-bis(diphenylphosphino)ethane (dppe). This reaction is typically achieved by treating dppe with elemental sulfur. The lone pair of electrons on each phosphorus atom in dppe attacks the sulfur, leading to the formation of the corresponding phosphine sulfide. The reaction is generally high-yielding and proceeds under mild conditions.

The synthesis of substituted analogues of 1,2-bis(diphenylthiophosphinyl)ethane follows a similar strategy, where substituted dppe precursors are first synthesized and then subjected to sulfurization. The synthesis of these substituted dppe analogues can be achieved through several methods. One common approach involves the reaction of a substituted diphenylphosphine (B32561) with a 1,2-dihaloethane. For instance, electronically and sterically diverse analogues can be prepared by employing diarylphosphines with different substituents on the aryl rings. wikipedia.org

A notable development in the synthesis of dppe analogues is the radical difunctionalization of ethylene. nih.govchemrxiv.orgnih.gov This method allows for the preparation of both symmetric and unsymmetric dppe derivatives. In this approach, phosphine-centered radicals react with ethylene gas to form the desired 1,2-bis(diphenylphosphino)ethane skeleton. nih.govchemrxiv.orgnih.gov The resulting dppe analogues can then be converted to their corresponding thiophosphinyl derivatives. For instance, a mixed P=O/P=S dppe derivative can be synthesized and subsequently converted to the dioxide, which can then be reduced to the diphosphine. chemrxiv.org

The table below summarizes representative synthetic approaches to substituted dppe analogues, which are precursors to the target thiophosphinyl compounds.

| Precursor 1 | Precursor 2 | Reagents & Conditions | Product | Yield (%) |

| NaP(C₆H₅)₂ | ClCH₂CH₂Cl | Liquid NH₃ | (C₆H₅)₂PCH₂CH₂P(C₆H₅)₂ | >90 |

| Ph₂P(O)H | Ph₂PCl, Ethylene | Ir photocatalyst, blue LEDs, DBU | Ph₂P(O)CH₂CH₂PPh₂ | High |

| Ar¹₂PH | Ar²₂P-Vinyl | Base-catalyzed hydrophosphination | Ar¹₂PCH₂CH₂PAr²₂ | Variable |

This table presents generalized data for the synthesis of dppe and its analogues, which are immediate precursors to 1,2-bis(diphenylthiophosphinyl)ethane and its substituted analogues.

Following the synthesis of the dppe analogue, the conversion to the bis(phosphine sulfide) is typically straightforward, as illustrated in the following reaction scheme:

(Ar₂)PCH₂CH₂P(Ar₂) + 2S₈ → (Ar₂P=S)CH₂CH₂P(=S)Ar₂

This reaction is generally carried out in a suitable organic solvent like toluene (B28343) or dichloromethane at room temperature or with gentle heating.

Generation of Chiral Thiophosphinyl Ligands for Asymmetric Synthesis

The development of chiral ligands is of paramount importance in asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. While the use of chiral phosphine ligands is well-established, the generation and application of chiral thiophosphinyl ligands, particularly those based on the 1,2-bis(diphenylthiophosphinyl)ethane scaffold, are less commonly documented. However, the principles for creating such chiral ligands can be extrapolated from the synthesis of other chiral phosphines. researchgate.netliv.ac.ukuni-muenchen.de

Chirality in these ligands can be introduced in several ways:

Chirality in the Ethane (B1197151) Backbone: The ethane bridge can be substituted with chiral groups. This is often achieved by starting with a chiral diol, which is then converted to a chiral dihalide or ditosylate for reaction with a diphenylphosphide.

Atropisomerism: In analogues where the phenyl groups on the phosphorus are replaced with more sterically demanding aryl groups, such as binaphthyl systems, restricted rotation around the biaryl bond can lead to stable atropisomers. liv.ac.ukuni-muenchen.de

P-Chirality: The phosphorus atoms themselves can be stereogenic centers. The synthesis of P-chiral phosphine ligands is a more challenging but powerful approach. One method involves the use of phosphine-borane complexes. nih.gov Chiral phosphine-boranes can be synthesized and then stereospecifically converted to the corresponding phosphine sulfides. nih.gov

The general strategy for generating chiral thiophosphinyl ligands would involve the synthesis of a chiral dppe analogue using one of the methods described above, followed by sulfurization. The sulfurization step is not expected to affect the existing stereocenters in the backbone or the atropisomeric chirality. In the case of generating P-chiral centers, a stereospecific sulfurization of a P-chiral phosphine is a viable route.

The table below outlines conceptual pathways to chiral thiophosphinyl ligands based on established principles of chiral phosphine synthesis.

| Chirality Source | Synthetic Strategy | Precursor Example | Resulting Chiral Ligand Type |

| Chiral Backbone | Use of a chiral starting material | (R,R)-1,2-diaminocyclohexane derived dihalide | C₂-symmetric ligand with chiral scaffold |

| Atropisomerism | Introduction of bulky biaryl groups | (R)-BINOL derived diphosphine | Axially chiral ligand |

| P-Stereogenic Center | Resolution or asymmetric synthesis | (R,R)-BisP* (a P-chiral diphosphine) | P-chiral ligand |

This table illustrates potential strategies for the synthesis of chiral 1,2-bis(diphenylthiophosphinyl)ethane analogues. The application of these specific chiral thiophosphinyl ligands in asymmetric catalysis is an emerging area of research.

While the synthesis of various chiral phosphines and their application in asymmetric catalysis are extensively reported, the specific use of chiral 1,2-bis(diphenylthiophosphinyl)ethane and its analogues as ligands in asymmetric synthesis is not yet widely established in the reviewed literature. However, their phosphine oxide counterparts have been recognized for their stability and utility in constructing chiral frameworks. researchgate.net The development of chiral thiophosphinyl ligands represents a promising avenue for future research in asymmetric catalysis.

Coordination Chemistry of 1,2 Bis Diphenylthiophosphinyl Ethane Ligands

Ligand Attributes and Donor Atom Characteristics

1,2-Bis(diphenylthiophosphinyl)ethane, commonly abbreviated as dppeS2, is a bidentate ligand featuring two thiophosphinyl groups bridged by an ethane (B1197151) backbone. Its coordination chemistry is largely dictated by the nature of its sulfur donor atoms and the stereochemical constraints imposed by its structure.

According to the principles of Hard and Soft Acids and Bases (HSAB) theory, the sulfur donor atoms of the thiophosphinyl [-P(S)Ph2] groups in 1,2-bis(diphenylthiophosphinyl)ethane are classified as soft donor centers. alfa-chemistry.com Soft bases are characterized by low electronegativity, high polarizability, and are easily oxidized. alfa-chemistry.com The sulfur atom in the thiophosphinyl group fits this description, possessing available lone pairs of electrons and being a relatively large and polarizable atom.

This "softness" makes the dppeS2 ligand particularly well-suited for coordinating with soft metal ions, which are typically large, have a low positive charge, and contain filled or partially filled d-orbitals. alfa-chemistry.com Transition metals such as Palladium(II) and Mercury(II) are classic examples of soft acids, explaining their strong affinity for sulfur-based ligands like dppeS2. The coordination bond formed between the soft sulfur donor and a soft metal center is predominantly covalent in nature.

In contrast to its well-known phosphine (B1218219) analog, 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), which forms a more rigid five-membered chelate ring, the seven-membered ring formed by dppeS2 possesses significant conformational flexibility. Larger rings like this are not planar and can adopt various low-energy conformations, such as chair, boat, or twist-boat forms, to minimize steric hindrance and angular strain. This flexibility allows the ligand to adapt to the geometric preferences of different metal centers.

The ligand bite angle, defined as the angle between the two donor atoms and the central metal atom (S-M-S), is a critical parameter that influences the coordination geometry of the resulting metal complex. wikipedia.org This angle is largely determined by the length and flexibility of the backbone connecting the donor groups.

For the related ligand dppe, the two-carbon bridge results in a natural bite angle of approximately 86°, which is very close to the 90° angle favored in square-planar and octahedral complexes. wikipedia.orgcmu.edu The dppeS2 ligand, with its longer P-S bonds contributing to the chelate ring size, accommodates a larger bite angle. This preference for a wider S-M-S angle can cause distortions in the typical coordination geometries of metals. For instance, in a square-planar complex with a preferred 90° angle, a ligand with a larger natural bite angle can induce significant strain, leading to a distorted geometry. nih.govresearchgate.net The specific bite angle adopted in any given complex is a compromise between the natural bite angle of the ligand and the electronic and steric preferences of the metal center. taylorandfrancis.com

Complexation with Transition Metal Centers

The soft sulfur donor atoms of dppeS2 make it an effective ligand for a variety of soft transition metals. Its complexation behavior has been studied with several metal ions, most notably those from the later transition series.

Palladium(II) and Mercury(II) are soft metal ions that form stable complexes with sulfur-donor ligands. The interaction between these metals and dppeS2 leads to the formation of well-defined coordination compounds.

The synthesis of palladium(II) and mercury(II) halide complexes with dppeS2 typically involves the direct reaction of the ligand with a suitable metal salt precursor in an appropriate organic solvent.

A general and effective method for synthesizing [PdCl₂(dppeS₂)] involves the use of a labile palladium(II) precursor, such as dichlorobis(acetonitrile)palladium(II) or dichloro(1,5-cyclooctadiene)palladium(II). These precursors contain weakly bound ligands that are easily displaced by the stronger dppeS2 ligand. The reaction is typically carried out by stirring the palladium precursor with a stoichiometric amount of dppeS2 in a chlorinated solvent like dichloromethane (B109758) at room temperature. The product, [PdCl₂(dppeS₂)], can then be isolated through precipitation by adding a less-polar solvent, followed by filtration and washing.

Similarly, the mercury(II) complex, [HgBr₂(dppeS₂)], can be prepared by reacting mercury(II) bromide directly with one equivalent of the dppeS2 ligand. The reaction is generally performed in a solvent that can dissolve both reactants, such as ethanol or a mixture of dichloromethane and ethanol. Upon mixing the solutions of the reactants, the complex often precipitates and can be collected by filtration, washed, and dried.

Table 1: General Synthetic Parameters for dppeS₂ Complexes

| Parameter | [PdCl₂(dppeS₂)] | [HgBr₂(dppeS₂)] |

|---|---|---|

| Metal Precursor | [PdCl₂(MeCN)₂] or [PdCl₂(cod)] | HgBr₂ |

| Ligand | 1,2-Bis(diphenylthiophosphinyl)ethane (dppeS₂) | 1,2-Bis(diphenylthiophosphinyl)ethane (dppeS₂) |

| Stoichiometry (Metal:Ligand) | 1:1 | 1:1 |

| Typical Solvent | Dichloromethane (CH₂Cl₂) | Ethanol or CH₂Cl₂/Ethanol |

| Reaction Temperature | Room Temperature | Room Temperature |

| Isolation Method | Precipitation/Filtration | Precipitation/Filtration |

Table 2: List of Mentioned Compounds

| Compound Name | Abbreviation / Formula |

|---|---|

| 1,2-Bis(diphenylthiophosphinyl)ethane | dppeS₂ |

| 1,2-Bis(diphenylphosphino)ethane | dppe |

| Dichloro[1,2-bis(diphenylthiophosphinyl)ethane]palladium(II) | [PdCl₂(dppeS₂)] |

| Dibromo[1,2-bis(diphenylthiophosphinyl)ethane]mercury(II) | [HgBr₂(dppeS₂)] |

| Dichlorobis(acetonitrile)palladium(II) | [PdCl₂(MeCN)₂] |

| Dichloro(1,5-cyclooctadiene)palladium(II) | [PdCl₂(cod)] |

Palladium(II) and Mercury(II) Complexes

Metallacyclic Ring Systems Formed by dppeS2 Chelation

The chelation of 1,2-bis(diphenylthiophosphinyl)ethane to a metal center results in the formation of a stable six-membered metallacyclic ring. This ring structure is a common motif in the coordination chemistry of this ligand. The bite angle and flexibility of the ethane backbone in dppeS2 allow it to readily coordinate to a single metal ion in a bidentate fashion.

For instance, in palladium and platinum complexes of the type [M(SPh)2(dppe)], where dppe is the non-sulfurized analogue 1,2-bis(diphenylphosphino)ethane, a square-planar geometry around the metal center is observed. researchgate.net While not dppeS2, these structures provide insight into the chelation behavior of the dppe backbone. The solid-state structures of [Pd(p-SC6HF4)2(dppe)] and [Pt(SC6F5)2(dppe)] confirm this square-planar coordination. researchgate.net

Copper(I) Coordination Polymers

Copper(I) has a strong affinity for soft donor atoms like sulfur, leading to the formation of a diverse range of coordination polymers with dppeS2. These polymers can exhibit various dimensionalities, from one-dimensional chains to more complex three-dimensional networks. The structure of these polymers is influenced by factors such as the stoichiometry of the reactants and the solvent system used during synthesis. mdpi.com

Research into copper(I) iodide complexes with bis(diphenylphosphino)alkane ligands, which are structural relatives of dppeS2, has shown that the resulting structures can range from discrete 0D complexes to extended coordination polymers. mdpi.com The nature of the copper iodide aggregate, whether it be a globular cluster or a quasi-planar arrangement, is influenced by the length of the alkane chain in the diphosphine ligand. mdpi.com For example, a binuclear copper(I) complex, [Cu2I2(C26H24P2)2(C5H12N2S)2], features a ten-membered Cu2P4C4 ring formed by bridging dppe ligands. nih.gov

Role in Supramolecular Assembly via Weak Interactions

Beyond the primary coordination bonds, weak intermolecular interactions play a crucial role in the supramolecular assembly of copper(I)-dppeS2 coordination polymers. Hydrogen bonds, π-π stacking, and other non-covalent interactions direct the packing of the polymer chains, leading to the formation of higher-dimensional architectures. nih.govmdpi.com

In related copper(II) coordination polymers, hydrogen bonding involving coordinated and uncoordinated hydroxyl groups of the ligands has been shown to generate fascinating supramolecular structures, including 1D single chains, 2D sheets, and 3D networks. nih.gov For instance, in a one-dimensional copper(II) coordination polymer, each polymeric chain is connected to another via hydrogen bonding and π-π stacking interactions to form a 3D network. researchgate.net

Transformations Involving Sulfur Transfer from Inorganic Sources

The sulfur atoms of the thiophosphinyl groups in dppeS2 can participate in interesting chemical transformations. In some instances, sulfur transfer from the ligand to the metal center or to other substrates can occur. Conversely, the phosphorus centers can be sulfurized by external sulfur sources.

For example, the reaction of elemental sulfur with a copper(I) complex can lead to the formation of a disulfide complex. researchgate.net In other systems, zinc complexes with tetrasulfanido moieties have been shown to undergo sulfur transfer reactions, demonstrating the lability of sulfur in certain coordination environments. nih.gov

Other Metal-Thiophosphinyl Complexes (e.g., Ni(II) dithiolates)

While copper(I) complexes of dppeS2 are prevalent, other transition metals also form interesting complexes with this ligand. Nickel(II), in particular, forms a variety of complexes with sulfur-containing ligands, including dithiolates. rsc.orgosti.gov Metal dithiolene complexes, in general, are a well-studied class of compounds with interesting electronic and structural properties. wikipedia.org

In some nickel(II) complexes with thiolate and phosphine ligands, the nickel atoms are four-coordinated with distorted square-planar geometries. rsc.org The coordination environment around the nickel center can be tuned by the choice of co-ligands.

Exploration of Diverse Coordination Environments

The coordination environment around a metal center in a thiophosphinyl complex is influenced by a number of factors, including the electronic and steric properties of the ligand, the nature of the metal ion, and the presence of other coordinating species. nih.govnih.gov The functions of metal complexes are directly linked to the local environment in which they are housed. nih.gov Modifications to this environment can lead to changes in the key properties of the metal center. nih.gov

For example, in a series of nickel(II) complexes with dithiocarbazate ligands, the nickel(II) atoms were found to be in a square planar coordination geometry. nih.gov The coordination sphere was completed by either a triphenylphosphine (B44618) or a pyridine molecule. nih.gov

Redox Properties and Stability of Metal-Thiophosphinyl Complexes

The redox behavior of metal-thiophosphinyl complexes is an important aspect of their chemistry. The presence of both a potentially redox-active metal center and a sulfur-rich ligand can lead to complex electrochemical behavior. mdpi.comdntb.gov.ua The stability of these complexes is influenced by a variety of factors, including the nature of the metal ion and the ligand. scribd.comslideshare.netdalalinstitute.comlibretexts.org

The ability of a ligand to be "redox-active" or "non-innocent" can significantly expand the range of redox transitions in its complexes. mdpi.commdpi.com This means the ligand itself can participate in electron transfer processes, rather than just the metal center.

The stability of metal complexes is generally greater for complexes formed with ligands that have a higher charge and smaller size. slideshare.net The chelate effect also plays a significant role, where multidentate ligands like dppeS2 form more stable complexes compared to their monodentate counterparts. libretexts.org In copper(II) bis(thiosemicarbazone) complexes, the reduction potential can be controlled by alkylation of the ligand backbone. kcl.ac.uk

Unable to Generate Article on "1,2-Bis(diphenylthiophosphinyl)ethane"

Following a comprehensive and iterative search for scientific literature pertaining to the chemical compound "1,2-Bis(diphenylthiophosphinyl)ethane," often abbreviated as dppeS₂, it has been determined that there is insufficient available data to construct an article that adheres to the detailed structural and spectroscopic outline provided.

Multiple targeted searches were conducted to locate specific information regarding the X-ray crystallography, intermolecular interactions, conformational analysis, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy of metal complexes containing the 1,2-bis(diphenylthiophosphinyl)ethane ligand. The search results were consistently dominated by information on the closely related but structurally distinct ligand, 1,2-bis(diphenylphosphino)ethane (dppe).

The specific data required to populate the requested sections and subsections of the article, such as coordination geometries, bond parameters, crystal packing motifs, ³¹P NMR chemical shifts, and characteristic vibrational frequencies for dppeS₂ complexes, could not be found within the accessed resources.

To maintain scientific accuracy and adhere to the strict content requirements of the request, an article cannot be generated without the necessary foundational research data. Proceeding without this data would lead to speculation or the presentation of information for an incorrect compound, which would not meet the quality and accuracy standards required. Therefore, the request to generate an article on "1,2-Bis(diphenylthiophosphinyl)ethane" cannot be fulfilled at this time.

Information on "1,2-Bis(diphenylthiophosphinyl)ethane" and its Complexes Not Available

An extensive search of publicly available scientific literature and chemical databases has been conducted to gather information on the chemical compound "1,2-Bis(diphenylthiophosphinyl)ethane" and its complexes, with a specific focus on its structural elucidation and spectroscopic characterization. Despite these efforts, no specific data or research findings were found for this particular compound and its coordination complexes.

The performed searches for "1,2-Bis(diphenylthiophosphinyl)ethane" and its derivatives in relation to electronic absorption and emission spectroscopy, mass spectrometry techniques (such as ESI-Mass), and powder X-ray diffraction for polymorphism and phase analysis did not yield any relevant results.

Consequently, it is not possible to provide the requested article structured around the specified outline:

Structural Elucidation and Spectroscopic Characterization of Complexes

Powder X-ray Diffraction for Polymorphism and Phase Analysis

The scientific literature is rich with information on the closely related precursor compound, 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), and its extensive coordination chemistry. However, in strict adherence to the request to focus solely on "1,2-Bis(diphenylthiophosphinyl)ethane," no information on dppe or its complexes can be substituted.

Therefore, we must conclude that the detailed research findings, data tables, and specific content requested for the structural and spectroscopic characterization of "1,2-Bis(diphenylthiophosphinyl)ethane" complexes are not available in the public domain at this time.

Reactivity and Catalytic Applications of 1,2 Bis Diphenylthiophosphinyl Ethane Complexes

Homogeneous Catalysis

The exploration of dppeS2 as a ligand in homogeneous catalysis is still in its early stages. The presence of sulfur atoms in place of phosphorus in the phosphine (B1218219) groups of dppe introduces significant changes to the electronic and steric properties of the ligand, which in turn is expected to modulate the catalytic behavior of its metal complexes.

Heck Reaction Catalysis Mediated by Palladium(II)-dppeS2 Complexes

The Heck reaction, a cornerstone of carbon-carbon bond formation, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.orgnih.gov The efficiency and selectivity of this reaction are highly dependent on the nature of the phosphine ligand coordinated to the palladium center. organic-chemistry.orgresearchgate.net The catalytic cycle typically involves oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination steps. libretexts.orgdiva-portal.org

While palladium(II) complexes of the parent ligand, dppe, have been utilized in Heck reactions, specific studies detailing the catalytic activity of well-defined Palladium(II)-dppeS2 complexes in this transformation are not extensively reported in the current scientific literature. The electronic differences between the P=S bond in dppeS2 and the P-lone pair in dppe would significantly influence the electron density at the palladium center, thereby affecting the rates of the key steps in the catalytic cycle. It is plausible that the stronger σ-donating and reduced π-accepting character of the dppeS2 ligand, compared to dppe, could impact the catalytic efficiency.

Table 1: Comparison of Ligand Properties and Postulated Effects in Heck Catalysis

| Feature | 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) | 1,2-bis(diphenylthiophosphinyl)ethane (dppeS2) | Postulated Effect on Heck Reaction with Pd(II) |

| Donor Atoms | Phosphorus | Sulfur | Altered Pd-ligand bond strength and lability. |

| Electronic Properties | Good σ-donor, moderate π-acceptor | Stronger σ-donor, weaker π-acceptor | May influence rates of oxidative addition and reductive elimination. |

| Steric Bulk | Phenyl groups provide significant bulk | Similar steric profile from phenyl groups | Can affect substrate approach and regioselectivity. |

| Coordination Mode | Bidentate chelating | Expected to be bidentate chelating | Formation of a stable palladacycle. |

This table presents a comparative analysis based on the known properties of dppe and the expected properties of dppeS2, highlighting potential implications for catalysis for which direct experimental data on dppeS2 is limited.

Other Cross-Coupling Transformations (e.g., Suzuki-Miyaura, Negishi)

The Suzuki-Miyaura and Negishi cross-coupling reactions are powerful methods for the formation of C-C bonds, widely used in the synthesis of biaryls, polyolefins, and other complex organic molecules. organic-chemistry.orgwikipedia.orgnih.gov These reactions typically employ a palladium catalyst with phosphine ligands. organic-chemistry.orgnih.gov

Suzuki-Miyaura Reaction: This reaction couples an organoboron compound with an organohalide. wikipedia.org The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. nih.gov Palladium complexes with dppe have been shown to be effective catalysts in Suzuki-Miyaura couplings. researchgate.net However, there is a notable scarcity of reports on the use of Pd(II)-dppeS2 complexes for this transformation. The nature of the ligand is crucial for the efficiency of the transmetalation step, and the different electronic and steric environment provided by dppeS2 would likely lead to different catalytic outcomes compared to dppe.

Negishi Reaction: The Negishi reaction involves the coupling of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org Similar to the Suzuki-Miyaura reaction, the ligand plays a critical role in the catalytic cycle. While dppe has been used in some Negishi coupling protocols, the application of Pd(II)-dppeS2 complexes in this context is not well-documented.

Hydrogenation Reactions (e.g., Enantioselective Hydrogenation)

Hydrogenation reactions are fundamental transformations in organic synthesis. While many phosphine ligands have been developed for both symmetric and asymmetric hydrogenation, nih.gov the use of sulfur-containing phosphine ligands is less common. There are reports on the use of other sulfur-phosphine ligands in hydrogenation, arkat-usa.orgresearchgate.net but specific data on the application of 1,2-bis(diphenylthiophosphinyl)ethane complexes in hydrogenation, particularly enantioselective variants, is limited. The electronic properties of the sulfur-containing ligand could influence the activation of H₂ and the subsequent transfer to the substrate.

Electrocatalytic Applications (e.g., Oxygen and Hydrogen Evolution Reactions)

Recent research has shown that cobalt complexes bearing the parent 1,2-bis(diphenylphosphino)ethane (dppe) ligand can serve as precursors for materials that are active electrocatalysts for the oxygen evolution reaction (OER) and hydrogen evolution reaction (HER). rsc.org These reactions are crucial for water splitting technologies. The electronic structure of the metal complex, which is directly influenced by the coordinating ligands, plays a key role in determining the overpotential and efficiency of these electrocatalytic processes. While there is emerging interest in using phosphine-based complexes for electrocatalysis, specific studies focusing on the electrocatalytic performance of well-defined 1,2-bis(diphenylthiophosphinyl)ethane complexes are not prevalent in the literature.

Mechanistic Investigations in Catalytic Cycles

Understanding the mechanism of a catalytic reaction is crucial for optimizing reaction conditions and designing more efficient catalysts.

Ligand Exchange Dynamics and Turnover-Limiting Steps

For any catalytic cycle involving a phosphine-ligated metal center, ligand exchange dynamics and the identification of the turnover-limiting step are of paramount importance. In the context of palladium-catalyzed cross-coupling reactions, the dissociation of a phosphine ligand is often a key step to generate a catalytically active species. libretexts.org

Role of the Thiophosphinyl Ligand in Stabilizing Catalytically Active Species

The electronic nature of the thiophosphinyl ligand is a key determinant of the stability of its metal complexes. Unlike trivalent phosphines which are primarily σ-donors, phosphine sulfides are generally considered to be harder ligands. The presence of the sulfur atom withdraws electron density from the phosphorus atom, which in turn affects the nature of the metal-ligand bond. This electronic modification can lead to the formation of more robust catalytic species. For instance, studies on palladium(0) complexes have shown that those with phosphine sulfide (B99878) ligands exhibit greater stability compared to analogous phosphine complexes. acs.orgelsevierpure.com While phosphine-Pd(0) catalysts are prone to decomposition into inactive palladium black, their phosphine sulfide counterparts demonstrate enhanced resistance to such deactivation pathways. acs.orgelsevierpure.com This increased stability is crucial for maintaining catalytic activity over extended periods and under challenging reaction conditions.

The coordination of the thiophosphinyl group to the metal center can also sterically protect the active site. The bulky phenyl groups on the phosphorus atom, combined with the sulfur atom, create a sterically hindered environment around the metal. This steric bulk can prevent the approach of deactivating species and inhibit undesirable side reactions, thereby preserving the integrity of the catalytically active complex.

Influence of Ligand Design on Regio- and Stereoselectivity

The design of the ligand framework is a powerful tool for controlling the outcome of a catalytic reaction, particularly its regioselectivity (the preference for reaction at one position over another) and stereoselectivity (the preference for the formation of one stereoisomer over another). In complexes of 1,2-bis(diphenylthiophosphinyl)ethane, several design elements of the ligand influence these selective processes.

The chelate effect, arising from the bidentate nature of the 1,2-bis(diphenylthiophosphinyl)ethane ligand, is a primary factor in influencing selectivity. By binding to the metal center at two points, the ligand imposes a rigid conformational constraint on the catalytic complex. This rigidity can translate into a higher degree of control over the orientation of the substrate as it approaches the active site, thereby dictating the regio- and stereochemical course of the reaction.

The electronic properties of the thiophosphinyl groups also play a crucial role. The electron-withdrawing nature of the P=S bond can modulate the electronic character of the metal center. This, in turn, can influence the relative rates of competing reaction pathways, leading to enhanced selectivity. A comparison between phosphine boranes and phosphine sulfides in catalytic asymmetric deprotonation has revealed a superior catalytic efficiency for the phosphine sulfide variants, highlighting the significant impact of the chalcogen atom on the catalytic process. nih.gov

Furthermore, the steric profile of the ligand is a key determinant of selectivity. The spatial arrangement of the phenyl groups on the phosphorus atoms creates a specific chiral environment around the metal center. This steric hindrance can effectively block certain reaction trajectories while favoring others, leading to high levels of regio- and stereocontrol. The interplay between the steric bulk of the substituents on the phosphorus atom and the geometry of the substrate is critical in achieving the desired selectivity.

While specific data on the regio- and stereoselectivity of 1,2-bis(diphenylthiophosphinyl)ethane complexes in various catalytic reactions is an area of ongoing research, the fundamental principles of ligand design provide a clear framework for understanding how these ligands can be tailored to achieve specific synthetic outcomes.

Catalyst Regeneration and Deactivation Pathways

The long-term performance of a catalyst is intrinsically linked to its susceptibility to deactivation and the feasibility of its regeneration. For catalysts based on 1,2-bis(diphenylthiophosphinyl)ethane complexes, understanding these pathways is essential for their practical application.

One of the primary advantages of using phosphine sulfide ligands is the enhanced stability they confer upon the catalytic complex, leading to a decreased rate of deactivation. A common deactivation pathway for palladium catalysts supported by phosphine ligands is the formation of catalytically inactive palladium black. acs.orgelsevierpure.com However, palladium(0) complexes with phosphine sulfide ligands have been shown to be more resistant to this mode of decomposition. acs.orgelsevierpure.com This increased stability can be attributed to the robust nature of the metal-ligand bond in the thiophosphinyl complexes.

Despite their enhanced stability, catalysts with thiophosphinyl ligands are not entirely immune to deactivation. Potential deactivation mechanisms could involve the oxidation of the ligand or the metal center, or the dissociation of the ligand from the metal. The sulfur atom in the thiophosphinyl group, while contributing to stability, could itself be susceptible to oxidation under certain reaction conditions, which would alter the electronic properties of the ligand and potentially diminish catalytic activity.

The table below summarizes the key aspects of stability and regeneration for phosphine sulfide-based catalysts in comparison to traditional phosphine-based systems.

| Feature | Phosphine-Based Catalysts | Phosphine Sulfide-Based Catalysts |

| Stability | Prone to decomposition into inactive metal black | More stable and resistant to decomposition acs.orgelsevierpure.com |

| Deactivation | Formation of metal black | Potential for ligand oxidation |

| Regeneration | Generally difficult | Possible through catalytic chalcogen replacement acs.orgelsevierpure.com |

This interactive table highlights the distinct advantages of employing phosphine sulfide ligands like 1,2-bis(diphenylthiophosphinyl)ethane in terms of catalyst stability and the potential for regeneration.

Theoretical and Computational Studies on 1,2 Bis Diphenylthiophosphinyl Ethane Systems

Electronic Structure and Bonding Analysis

Understanding the electronic nature of the 1,2-bis(diphenylthiophosphinyl)ethane ligand is fundamental to predicting its behavior in coordination chemistry. Computational techniques allow for a detailed examination of its molecular orbitals and the nature of the phosphorus-sulfur bond.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. For ligands like 1,2-bis(diphenylthiophosphinyl)ethane, DFT calculations can elucidate key features such as charge distribution, bond order, and the electronic influence of the thiophosphinyl [P(S)Ph₂] groups.

Theoretical examinations of analogous bisphosphine oxides and sulfides provide a framework for understanding the properties of the target ligand. nih.gov DFT calculations on model systems reveal the electronic effects of the P=S bond. These calculations can determine Mulliken charges, natural bond orbital (NBO) parameters, and vibrational frequencies, which collectively describe the ligand's electronic character. For instance, in related nickel(II) dithiolate complexes featuring the 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) backbone, ab initio calculations have been employed to verify anagostic (C-H···Ni) interactions, indicating a depletion of electron density on the interacting hydrogen atoms. rsc.org Such studies highlight the level of detail that DFT can provide regarding intramolecular and intermolecular electronic effects.

| Property | Typical Calculated Value/Observation | Significance |

|---|---|---|

| P=S Bond Length | ~1.95 - 1.97 Å | Indicates double bond character, shorter than a P-S single bond. |

| P-C Bond Length | ~1.80 - 1.83 Å | Reflects the covalent bond between phosphorus and the phenyl/ethane (B1197151) carbons. |

| Mulliken Charge on Sulfur | Negative (e.g., -0.2 to -0.4 e) | Shows the polarization of the P=S bond, with sulfur being a nucleophilic center. |

| Mulliken Charge on Phosphorus | Positive (e.g., +0.3 to +0.5 e) | Indicates the electrophilic nature of the phosphorus atom. |

| P=S Vibrational Frequency | ~600 - 700 cm⁻¹ | A characteristic infrared absorption band useful for experimental identification. |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org For a thiophosphinyl ligand, FMO analysis helps predict its coordination ability and reactivity. The energy and localization of the HOMO indicate the ligand's capacity as an electron donor, while the LUMO's characteristics relate to its ability to accept electron density. taylorandfrancis.com

The HOMO is typically associated with the lone pairs of the sulfur atoms, making them the primary sites for coordination to electron-deficient metal centers. The LUMO is often localized on the antibonding orbitals of the phenyl rings. The HOMO-LUMO energy gap (ΔE) is a crucial parameter; a smaller gap generally implies higher reactivity. researchgate.net For large or complex systems, traditional FMO analysis can be challenging due to the delocalization of orbitals. nih.gov In such cases, advanced concepts like Frontier Effective-for-Reaction Molecular Orbitals (FERMO) may be used to identify the specific orbitals that are most involved in a particular reaction, providing a more nuanced view than the HOMO-LUMO argument alone. sapub.org

Table 2: Conceptual FMO Analysis for a Thiophosphinyl Ligand

| Orbital | Typical Energy Level | Primary Localization | Chemical Implication |

|---|---|---|---|

| HOMO | -5 to -7 eV | Lone pairs on Sulfur atoms | Acts as the primary electron-donating orbital for metal coordination. |

| LUMO | -1 to -2 eV | π* orbitals of the Phenyl rings | Can accept back-donation from electron-rich metal centers. |

| HOMO-LUMO Gap (ΔE) | ~4 - 5 eV | Entire molecule | Indicates kinetic stability; a larger gap suggests lower reactivity. researchgate.net |

Computational Modeling of Coordination Geometries and Stability

Computational modeling is instrumental in predicting how 1,2-bis(diphenylthiophosphinyl)ethane coordinates to different metal centers and the stability of the resulting complexes. These models can forecast the three-dimensional structures and energetic properties of metallacycles and larger assemblies.

1,2-bis(diphenylthiophosphinyl)ethane, like its dppe analogue, acts as a bidentate ligand, chelating to a metal center to form a stable five-membered ring. nih.govnih.gov This chelation is entropically favored over coordination by two separate monodentate ligands. nih.govnih.gov Computational methods can predict the preferred conformation of this ligand upon coordination. The ethane backbone can adopt a gauche conformation to accommodate the bite angle required by the metal center.

Table 3: Common Coordination Geometries Modeled for Bisphosphine-Type Ligands

| Metal Center Example | Coordination Number | Predicted Geometry | Metallacycle Bite Angle (P-M-P or S-M-S) |

|---|---|---|---|

| Pd(II), Pt(II), Ni(II) | 4 | Distorted Square Planar rsc.orgresearchgate.net | ~85° - 90° |

| Fe(II), Mo(IV) | 6 | Distorted Octahedral nih.gov | ~80° - 90° nih.gov |

| Au(I) | 3 or 4 | Trigonal Planar or Tetrahedral nih.gov | Variable |

Beyond the primary coordination bonds, non-covalent interactions play a critical role in the solid-state packing of metal complexes and the formation of supramolecular assemblies. rsc.org Computational methods are essential for identifying and quantifying these weaker forces. For complexes involving ligands with phenyl rings, interactions such as π-π stacking, C-H···π, and C-S···H bonds are common. rsc.org

Hirshfeld surface analysis is a powerful computational tool that maps these interactions on the molecular surface, visualizing the regions involved in intermolecular contacts. rsc.org Other methods like the Non-Covalent Interaction (NCI) index can be used to identify and characterize van der Waals interactions, hydrogen bonds, and steric repulsion in real space. rsc.orgrsc.org These analyses are crucial for understanding how individual complex molecules assemble into larger, ordered structures in the solid state, which can influence material properties like luminescence. rsc.org

Table 4: Non-Covalent Interactions and Computational Assessment Methods

| Type of Interaction | Description | Computational Method for Assessment |

|---|---|---|

| π-π Stacking | Attractive interaction between aromatic rings. | Hirshfeld Surface Analysis, NCI Index rsc.orgrsc.org |

| C-H···π Interactions | Hydrogen bond between a C-H group and a π-system. | Hirshfeld Surface Analysis, QTAIM rsc.orgrsc.org |

| Hydrogen Bonding (e.g., C-H···S) | Electrostatic attraction involving a hydrogen atom. | NCI Index, Natural Bond Orbital (NBO) Analysis rsc.orgrsc.org |

| van der Waals Forces | General intermolecular attractions and repulsions. | NCI Index, Energy Decomposition Analysis (EDA) rsc.orgrsc.org |

Reaction Pathway Computations for Synthesis and Catalysis

Computational chemistry is not only descriptive but also predictive, offering powerful tools to explore potential reaction pathways for both the synthesis of ligands and their applications in catalysis. By mapping the potential energy surface of a reaction, chemists can identify transition states, calculate activation barriers, and elucidate reaction mechanisms.

A compelling example is the use of the artificial force induced reaction (AFIR) method, a quantum chemical calculation-based tool for automatically searching reaction paths. nih.gov This approach has been successfully applied to develop synthetic methods for both symmetric and unsymmetric dppe derivatives through the radical difunctionalization of ethylene (B1197577). nih.govnih.gov The calculations can guide the choice of reagents and conditions by predicting the energy profiles of different pathways. For instance, DFT calculations can determine the energy required to excite a precursor to its reactive triplet state, allowing for the selection of an appropriate photocatalyst. nih.gov Such theory-driven synthesis can be extended to thiophosphinyl derivatives, providing a rational and efficient route to these valuable ligands. nih.gov Similarly, computations can be used to investigate the steps in a catalytic cycle, such as oxidative addition, migratory insertion, and reductive elimination, providing a detailed understanding of how a catalyst functions and how its performance might be improved. researchgate.net

Mechanistic Insights into Thiophosphinylation Reactions

Recent research has shed light on the mechanistic pathways of thiophosphinylation reactions, particularly in the synthesis of 1,2-bis(diphenylphosphino)ethane (DPPE) analogues. A notable study on the dithiophosphinylation of allenyl acetates has proposed a detailed, metal-free reaction mechanism. nih.gov

The reaction proceeds through a two-step sequence:

An initial S"N"2'-type addition-elimination : This step involves the nucleophilic attack of a thiophosphinyl species on the allene, leading to the displacement of the acetate (B1210297) leaving group.

A subsequent 1,4-addition step: This second addition completes the formation of the 1,2-bis(diphenylphosphino)ethane-type structure. nih.gov

This proposed mechanism for the dithiophosphinylation of allenyl acetates provides a foundational understanding of how the P-S moiety can be incorporated into organic frameworks. nih.gov The reaction is characterized by its high regioselectivity and proceeds under mild conditions, avoiding the need for transition metal catalysts. nih.gov While this study focuses on the synthesis of DPPE analogues, the mechanistic steps provide a valuable model for understanding the reactivity of thiophosphinyl compounds in addition reactions.

Further computational investigations, such as those employing Density Functional Theory (DFT), could provide a more granular view of this process. Such studies would typically involve locating the transition state structures for both the S"N"2' addition-elimination and the 1,4-addition steps. By calculating the activation energies for each step, a comprehensive energy profile of the reaction can be constructed, allowing for a quantitative understanding of the reaction kinetics and thermodynamics.

Energy Profiles of Catalytic Cycles and Transition State Characterization

As of the current body of publicly available scientific literature, detailed theoretical and computational studies focusing specifically on the energy profiles of catalytic cycles and the explicit characterization of transition states involving 1,2-bis(diphenylthiophosphinyl)ethane are limited.

Hypothetical Data Table for a Catalytic Cycle:

This table illustrates the type of data that would be generated from a detailed computational study of a catalytic cycle involving 1,2-bis(diphenylthiophosphinyl)ethane. The values presented are purely illustrative.

| Step | Intermediate/Transition State | Relative Free Energy (kcal/mol) | Key Imaginary Frequency (cm⁻¹) (for TS) |

| 1 | Catalyst-Substrate Complex | 0.0 | - |

| 2 | Oxidative Addition TS | +15.2 | -350.4i |

| 3 | Oxidative Addition Product | -5.7 | - |

| 4 | Ligand Substitution TS | +8.9 | -210.1i |

| 5 | Intermediate Complex | -2.3 | - |

| 6 | Reductive Elimination TS | +20.5 | -450.9i |

| 7 | Product Complex | -12.8 | - |

Hypothetical Data Table for Transition State Geometries:

This table provides an example of the kind of structural data that would be determined for a transition state in a reaction involving 1,2-bis(diphenylthiophosphinyl)ethane. The bond lengths are for illustrative purposes.

| Transition State | Key Interacting Atoms | Bond Length (Å) |

| Oxidative Addition TS | Metal-P1 | 2.35 |

| Metal-P2 | 2.38 | |

| Substrate Atom 1-Metal | 2.10 | |

| Substrate Atom 2-Metal | 2.15 | |

| Reductive Elimination TS | Product Atom 1-Metal | 2.50 |

| Product Atom 2-Metal | 2.55 | |

| Product Atom 1-Product Atom 2 | 1.60 |

The development of such detailed computational models would be invaluable for the rational design of new catalysts and for optimizing reaction conditions for processes that utilize 1,2-bis(diphenylthiophosphinyl)ethane and related compounds.

Advanced Functional Applications in Materials Science

Photoluminescent Properties of Thiophosphinyl Metal Complexes

Luminescent transition metal complexes are the subject of intense research due to their potential applications in sensors, bioimaging, and lighting technologies. adelaide.edu.auresearchgate.netwikipedia.org The incorporation of thiophosphinyl ligands like 1,2-Bis(diphenylthiophosphinyl)ethane into metal complexes offers a pathway to modulate their emissive properties. The luminescence in such complexes often arises from phenomena such as ligand-to-metal charge transfer (LMCT) or metal-centered excited states, which can be influenced by the choice of metal and ligand. sci-hub.se

The emission from metal complexes containing phosphine (B1218219) sulfide (B99878) ligands can be tuned by altering the metal ion and the ligand's structure. The luminescence mechanism in these systems is often complex, with several excited states potentially contributing to the observed emission. For d¹⁰ metal ions like gold(I), luminescence can be rare for simple two-coordinate complexes but can be induced through aggregation via aurophilic (Au···Au) interactions. nih.govnih.gov

Key photophysical mechanisms relevant to thiophosphinyl complexes include:

Ligand-to-Metal Charge Transfer (LMCT): In this process, an electron is excited from a ligand-based orbital to a metal-based orbital. The soft-donor nature of the sulfur atoms in 1,2-Bis(diphenylthiophosphinyl)ethane makes them electron-rich, potentially facilitating LMCT processes, especially with electron-poor metal centers. sci-hub.se The energy of this transition, and thus the color of the emission, is highly dependent on the redox properties of both the ligand and the metal.

Fluorescence and Phosphorescence: The interplay between singlet (fluorescence) and triplet (phosphorescence) excited states dictates the emission characteristics. Heavy atoms like gold induce significant spin-orbit coupling, which promotes intersystem crossing from the singlet excited state to the triplet state, often resulting in long-lived phosphorescence. rsc.org The geometry of the complex plays a crucial role; for instance, linear gold(I) complexes may favor fluorescence, while square planar gold(III) complexes are more prone to phosphorescence due to differences in spin-orbit coupling effectiveness. rsc.org

Delayed Fluorescence: Mechanisms such as triplet-triplet annihilation (TTA) can also lead to delayed fluorescence, where the emission has the same spectral profile as prompt fluorescence but a much longer lifetime. rsc.org

Table 1: Key Concepts in the Photoluminescence of Metal Complexes

| Concept | Description | Relevance to Thiophosphinyl Ligands |

| Ligand-to-Metal Charge Transfer (LMCT) | Excitation of an electron from a ligand-centered orbital to a metal-centered orbital. | The electron-rich P=S group is a potential source for LMCT transitions. sci-hub.se |

| Aurophilic Interactions | Weak, attractive interactions between closed-shell gold(I) ions that can induce or modify luminescence. | Can facilitate aggregation and create new emissive pathways in gold(I) complexes. nih.govnih.gov |

| Spin-Orbit Coupling (SOC) | An interaction that facilitates intersystem crossing between singlet and triplet excited states. | Enhanced by heavy metal ions (e.g., Au, Pt), promoting phosphorescence. rsc.org |

| Fluorescence | Radiative decay from a singlet excited state to the ground state (spin-allowed, short lifetime). | Can be observed in complexes where intersystem crossing is inefficient. rsc.org |

| Phosphorescence | Radiative decay from a triplet excited state to the ground state (spin-forbidden, long lifetime). | Often the dominant emission pathway in heavy metal complexes due to strong SOC. rsc.org |

The photophysical properties of metal complexes are intrinsically linked to their geometric and electronic structures. The flexible ethane (B1197151) backbone of 1,2-Bis(diphenylthiophosphinyl)ethane allows it to adopt various conformations, leading to different coordination geometries upon complexation.

For the related ligand (Z)-(ethene-1,2-diyl)bis(diphenylphosphine sulfide), complexation with platinum(II) chloride results in a square-planar geometry where the ligand chelates to the metal through its two sulfur atoms. nih.gov In this Pt(II) complex, the Pt—S bond lengths are approximately 2.27 Å, and the P=S bonds are around 2.01 Å. nih.gov Such structural parameters are crucial as they influence the orbital energies and, therefore, the photophysical behavior.

In gold(I) complexes, the coordination geometry (e.g., linear vs. bent) and the presence of intermolecular interactions are paramount. The formation of dimers or polymers through bridging ligands or aurophilic interactions can create new excited states, leading to significant changes in luminescence color and efficiency compared to monomeric species. sci-hub.senih.gov The use of 1,2-Bis(diphenylthiophosphinyl)ethane, with its capacity to act as both a chelating and a bridging ligand, provides a powerful tool for controlling the supramolecular structure and, by extension, the photophysical properties of the resulting materials.

Integration into Coordination Polymers and Extended Frameworks

Coordination polymers are extended structures built from metal ions linked by organic ligands. The choice of ligand is critical in dictating the dimensionality, topology, and functionality of the resulting framework. 1,2-Bis(diphenylthiophosphinyl)ethane is an excellent candidate for constructing such polymers due to its bidentate nature and ability to bridge metal centers. nih.govresearchgate.net

The design of supramolecular structures using 1,2-Bis(diphenylthiophosphinyl)ethane is guided by several key principles:

Hard and Soft Acids and Bases (HSAB): The sulfur atoms of the thiophosphinyl groups are soft donor sites. According to HSAB theory, they will form strong coordinate bonds with soft metal ions like gold(I), copper(I), and platinum(II). nih.gov This selective affinity is a fundamental principle in directing the assembly of these complexes.

Ligand Flexibility: The ethane linker provides rotational freedom, allowing the ligand to bridge two different metal centers, a crucial requirement for forming polymeric chains or networks. This contrasts with more rigid ligands which might favor the formation of discrete mononuclear or dinuclear complexes.

Coordination Geometry of the Metal: The preferred coordination number and geometry of the metal ion will influence the final structure. For instance, gold(I) often favors a linear two-coordinate geometry, which, when combined with a bridging ligand like 1,2-Bis(diphenylthiophosphinyl)ethane, can lead to the formation of one-dimensional chains. nih.govresearchgate.net

Secondary Interactions: Weak interactions, such as aurophilic bonds (Au···Au), hydrogen bonds, and π–π stacking, play a significant role in organizing the primary coordination chains into higher-dimensional structures and stabilizing the crystal lattice. nih.gov

The integration of 1,2-Bis(diphenylthiophosphinyl)ethane into extended frameworks has led to the creation of novel functional materials. A prime example is the gold(I) coordination polymer, catena-poly[[gold(I)-μ-1,2-bis(diphenylphosphinothioyl)ethane-κ²S:S′] dibromidoaurate(I)] . nih.govresearchgate.net

In this material, the 1,2-Bis(diphenylthiophosphinyl)ethane ligand acts as a bridging (μ) linker between [Au(S-ligand)₂]⁺ cations. The coordination polymer consists of cationic polymer chains, [Au(ligand)]ₙⁿ⁺, and anionic [AuBr₂]⁻ counter-ions. nih.govresearchgate.net The gold atoms within the cationic chains are coordinated by the two sulfur atoms from the disulfide ligands, forming a polymeric chain structure. nih.govresearchgate.net The structure is further stabilized by aurophilic interactions between the gold centers of the cationic chain and the gold centers of the dibromidoaurate anions. nih.govresearchgate.net

The development of such coordination polymers highlights the utility of 1,2-Bis(diphenylthiophosphinyl)ethane in materials chemistry. The soft sulfur donors make these ligands particularly interesting for applications involving the selective complexation of soft heavy metals. nih.gov This property is relevant in fields such as hydrometallurgy for the separation of actinide and lanthanide metals, where sulfur-based extractants have shown promise. nih.gov

Table 2: Crystallographic Data for catena-poly[[gold(I)-μ-1,2-bis(diphenylphosphinothioyl)ethane-κ²S:S′] dibromidoaurate(I)]

| Parameter | Value |

| Chemical Formula | (C₂₆H₂₄AuBr₂P₂S₂)ₙ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Coordination Environment (Au1) | Coordinated by two S atoms from bridging ligands |

| Coordination Environment (Au2) | Linear, coordinated by two Br atoms ([AuBr₂]⁻) |

| Ligand Coordination Mode | Bridging (μ), S,S'-donor (κ²S:S′) |

| Key Feature | 1D cationic coordination polymer with anionic counter-ions |

| Secondary Interactions | Aurophilic interactions, C-H···Br contacts |

| Data sourced from the Cambridge Structural Database, CCDC 2036798. nih.govresearchgate.net |

Emerging Research Directions and Future Outlook

Development of Novel Synthetic Routes to Thiophosphinyl Architectures

The traditional synthesis of 1,2-bis(diphenylthiophosphinyl)ethane involves a two-step process: first, the synthesis of its precursor, 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), followed by sulfurization. The preparation of dppe is typically achieved through the alkylation of sodium diphenylphosphide with 1,2-dichloroethane. wikipedia.org The subsequent oxidation of the phosphine (B1218219) groups with elemental sulfur yields the final thiophosphinyl product.

While this method is robust, emerging research focuses on more advanced and efficient strategies to create complex thiophosphinyl frameworks.

Radical-Based Syntheses: A forward-thinking approach involves the radical difunctionalization of ethylene (B1197577) using phosphine-centered radicals. nih.gov This method, guided by quantum chemical calculations, allows for the synthesis of both symmetric and unsymmetric dppe analogues, which can then be converted to their thiophosphinyl derivatives. nih.gov This opens the door to creating ligands with finely tuned electronic and steric properties.

Advanced Building Blocks: Another innovative route involves the dithiophosphinylation of allenyl acetates, which provides access to bidentate ligands of the dppe type. researchgate.net Such methods that build the ligand skeleton from different starting materials offer greater flexibility and tolerance for other functional groups.

Streamlined Processes: Future work aims to develop one-pot syntheses that combine the formation of the P-C backbone and the sulfurization step, thereby improving efficiency and reducing waste. The development of air-stable phosphine precursors, such as secondary phosphine oxides (e.g., Ph₂P(O)H), which are subsequently reduced and functionalized, also represents a practical advancement in synthesizing the ligand backbone prior to sulfurization. nih.gov

Exploration of Under-Investigated Metal-Thiophosphinyl Interactions

The coordination chemistry of 1,2-bis(diphenylthiophosphinyl)ethane is a fertile ground for investigation. Unlike its precursor dppe, which coordinates through its soft phosphorus(III) centers, 1,2-bis(diphenylthiophosphinyl)ethane presents multiple potential donor sites. The P(V) center is electron-poor, making it a weak Lewis base, while the sulfur atoms of the thiophosphinyl groups are soft Lewis bases, capable of coordinating to a variety of metal ions.

This leads to several potential coordination modes which remain largely under-explored:

S,S'-Chelation: The ligand can act as a bidentate S,S'-donor, forming a seven-membered chelate ring with a single metal center.

Bridging Coordination: The two sulfur atoms can bridge two or more metal centers, leading to the formation of multinuclear complexes or coordination polymers.

Monodentate Coordination: Under certain conditions, only one of the two sulfur atoms might coordinate to a metal center.

The dual-donor nature of the ligand makes it a "hard-soft" ligand, with the potential for complex interactions. The study of its complexes with various transition metals is crucial. While complexes of the dppe precursor with metals like palladium and platinum are well-known, the behavior of the thiophosphinyl analogue is expected to differ significantly due to the electronic influence and steric bulk of the sulfur atoms. researchgate.netrsc.org The exploration of these interactions with late transition metals (e.g., Pd, Pt, Ag, Au) and heavier main group elements is a primary area for future research.

Advances in Ligand Design for Enhanced Catalytic Performance

In homogeneous catalysis, the ligand plays a critical role in modulating the activity, selectivity, and stability of the metal catalyst. The design of phosphine ligands has been a cornerstone of progress in fields like cross-coupling reactions. researchgate.netmdpi.com The transition from a phosphine (dppe) to a thiophosphinyl (dppeS₂) ligand induces a dramatic shift in electronic properties.

The P=S bond is strongly electron-withdrawing, which drastically reduces the electron-donating ability of the phosphorus atom. If coordination occurs through the sulfur atoms, the ligand acts as a soft, polarizable donor. This modification can have profound effects on catalytic cycles. For example, a more electron-deficient metal center can enhance steps like reductive elimination.

The table below illustrates the conceptual difference in electronic properties between dppe and its thiophosphinyl analogue.

| Property | 1,2-bis(diphenylphosphino)ethane (dppe) | 1,2-bis(diphenylthiophosphinyl)ethane |

| Phosphorus Center | P(III), Strong σ-donor, π-acceptor | P(V), Very weak donor |

| Primary Donor Site | Phosphorus lone pair | Thiophosphinyl Sulfur |

| Electronic Effect on Metal | Increases electron density | Decreases electron density (if P-coordinated); acts as a soft donor (if S-coordinated) |

| Potential Catalytic Impact | Promotes oxidative addition | May promote reductive elimination; stabilizes electron-rich metal intermediates |

Future research will focus on synthesizing and testing metal complexes of 1,2-bis(diphenylthiophosphinyl)ethane in various catalytic transformations to understand how its unique electronic signature can be harnessed. nih.govresearchgate.net The development of chiral versions of this ligand could also open new avenues in asymmetric catalysis.

Theoretical Prediction and Rational Design of New Functional Thiophosphinyl Materials

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for the rational design of new molecules and materials. researchgate.netresearchgate.net For 1,2-bis(diphenylthiophosphinyl)ethane, theoretical methods can provide critical insights that guide experimental work.

Key areas where theoretical predictions are impactful include:

Conformational Analysis: Predicting the most stable geometric isomers and coordination modes of metal complexes. DFT calculations can determine the relative energies of S,S'-chelated versus bridged structures, for example. researchgate.netrsc.org

Electronic Structure Analysis: Calculating orbital energies (HOMO/LUMO), charge distributions (using Natural Bond Orbital analysis), and the nature of metal-ligand bonds. researchgate.net This information is vital for understanding the reactivity and potential applications of the complexes in catalysis or as electronic materials.

Spectroscopic Prediction: Simulating vibrational spectra (IR and Raman) to predict the characteristic P=S stretching frequencies for different coordination modes. This allows for direct comparison with experimental data to confirm the structure of newly synthesized complexes.

Reaction Mechanism Elucidation: Modeling entire catalytic cycles to understand the role of the ligand at each elementary step, thereby enabling the rational design of more efficient catalysts. nih.gov

The use of these predictive models reduces the trial-and-error nature of synthetic chemistry, accelerating the discovery of new functional materials based on thiophosphinyl building blocks. researchgate.netscirp.org

Interdisciplinary Research Integrating Thiophosphinyl Chemistry with Other Fields

The unique characteristics of the thiophosphinyl group position 1,2-bis(diphenylthiophosphinyl)ethane as a valuable component in various interdisciplinary fields.

Supramolecular Chemistry: The directional and soft-donor nature of the P=S groups makes them excellent candidates for constructing complex supramolecular assemblies through coordination with metal ions. researchgate.netznaturforsch.com The bidentate nature of 1,2-bis(diphenylthiophosphinyl)ethane allows it to act as a linear linker, facilitating the self-assembly of coordination polymers, macrocycles, and cages. These structures could exhibit properties like molecular recognition or host-guest chemistry.

Materials Science: Coordination polymers formed from this ligand could function as novel materials with applications in gas storage, separation, or as luminescent materials. The incorporation of heavy atoms (the metal) and polarizable sulfur atoms can lead to interesting photophysical properties. researchgate.net

Sensor Technology: The high affinity of soft sulfur donors for soft heavy metal ions (e.g., mercury(II), lead(II), cadmium(II)) makes this ligand a promising candidate for the development of chemosensors. Binding of a target metal ion would cause a measurable change in the spectroscopic (e.g., fluorescence, UV-Vis) or electrochemical properties of the system, allowing for sensitive and selective detection of environmental pollutants or toxins.

The integration of thiophosphinyl chemistry with materials science, nanotechnology, and environmental science represents a significant growth area, promising the development of smart materials and advanced sensor devices.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,2-Bis(diphenylthiophosphinyl)ethane, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves reacting 1,2-dibromoethane with diphenylthiophosphine in a deoxygenated solvent (e.g., THF or toluene) under inert atmosphere. Key variables include stoichiometric ratios, reaction temperature (60–100°C), and reaction time (12–24 hours). Optimization can be achieved by monitoring intermediate formation via P NMR spectroscopy. Post-synthesis, purification via recrystallization from hot ethanol or column chromatography (using silica gel and ethyl acetate/hexane mixtures) is critical to isolate the product . Low yields (e.g., <1% in analogous phosphine syntheses) may arise from competing side reactions; introducing sulfur sources (e.g., HS or Lawesson’s reagent) could improve thiophosphinyl group incorporation .

Q. Which analytical techniques are essential for confirming the structural integrity of 1,2-Bis(diphenylthiophosphinyl)ethane?

- Methodological Answer :

- Melting Point Analysis : Compare observed melting points (e.g., 138–142°C for analogous dppe) with literature values to verify purity .

- NMR Spectroscopy : H and P NMR are critical. For example, P NMR signals for thiophosphinyl groups typically appear downfield (~85–100 ppm) compared to phosphine analogs (~–10 to 20 ppm) due to sulfur’s electronegativity .

- X-ray Crystallography : Resolve bond angles and confirm the ethylene backbone geometry (e.g., C–P–S bond angles ~105°) .

Q. How should researchers handle and store 1,2-Bis(diphenylthiophosphinyl)ethane to ensure stability?

- Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C in amber glass vials to prevent oxidation. Conduct periodic purity checks via TLC or HPLC (98%+ purity is recommended for catalytic applications). Moisture-sensitive thiophosphinyl groups require anhydrous solvents during handling .

Advanced Research Questions

Q. How does the thiophosphinyl group influence the ligand’s electronic properties in transition-metal catalysis compared to phosphine analogs?

- Methodological Answer : The thiophosphinyl group’s stronger σ-donor and weaker π-acceptor character (due to sulfur’s electronegativity) can alter metal-ligand bond strengths. Investigate via:

- Cyclic Voltammetry : Compare redox potentials of metal complexes (e.g., Ni or Pd) with thiophosphinyl vs. phosphine ligands.

- DFT Calculations : Analyze electron density distribution and frontier molecular orbitals to predict catalytic activity .

- Catalytic Screening : Test in cross-coupling reactions (e.g., Suzuki-Miyaura) and compare turnover numbers (TONs) with dppe-based systems .

Q. What strategies resolve contradictions in reported catalytic efficiencies of metal complexes using this ligand?

- Methodological Answer : Contradictions often arise from:

- Purity Variations : Reproduce results using ligands purified to >98% (HPLC) and standardized metal precursors .

- Solvent Effects : Systematically test polar vs. nonpolar solvents (e.g., DMF vs. toluene) to identify optimal dielectric environments.

- Kinetic Studies : Use in situ IR or UV-Vis spectroscopy to monitor intermediate formation rates and identify rate-limiting steps .

Q. How can researchers design experiments to study the ligand’s stability under oxidative or acidic conditions?

- Methodological Answer :

- Oxidative Stability : Expose the ligand to O or HO in controlled atmospheres and track degradation via P NMR. Compare with phosphine analogs to quantify sulfur’s protective role .

- Acid Resistance : Stir the ligand in HCl/THF mixtures (0.1–1 M) and analyze residual ligand content via LC-MS. Thiophosphinyl groups may exhibit higher acid tolerance due to reduced basicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products